N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan
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Overview
Description
2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that features a coumarin and indole moiety. Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties . Indole derivatives also exhibit a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID involves multiple steps. One common approach is the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . The resulting intermediate can then be coupled with an indole derivative under standard EDCI/DMAP coupling conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin moiety can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide
Scientific Research Applications
2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, antibacterial, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit key enzymes like COX-2, leading to anti-inflammatory effects, or interfere with microbial DNA replication, resulting in antimicrobial activity
Comparison with Similar Compounds
Similar compounds include other coumarin and indole derivatives:
Coumarin Derivatives: Warfarin, dicoumarol, and 7-hydroxycoumarin.
Indole Derivatives: Tryptophan, indole-3-acetic acid, and indomethacin. What sets 2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID apart is its unique combination of coumarin and indole moieties, which may confer enhanced biological activities
Properties
Molecular Formula |
C23H19ClN2O6 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
(2R)-2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H19ClN2O6/c1-11-14-7-16(24)19(27)9-20(14)32-23(31)15(11)8-21(28)26-18(22(29)30)6-12-10-25-17-5-3-2-4-13(12)17/h2-5,7,9-10,18,25,27H,6,8H2,1H3,(H,26,28)(H,29,30)/t18-/m1/s1 |
InChI Key |
XBPODIBQTQBLLU-GOSISDBHSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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